molecular formula C14H14N2O4 B1622938 ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 72568-56-0

ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B1622938
Key on ui cas rn: 72568-56-0
M. Wt: 274.27 g/mol
InChI Key: ONXZBQSHSGQIFU-UHFFFAOYSA-N
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Patent
US08716319B2

Procedure details

To a solution of (2-furanylmethylene)malononitrile (0.72 g, 5.0 mmole) in hot ethanol (5.0 ml) was added ethyl acetoacetate (0.647 ml, 5.0 mmole) followed by 1 drop of pyrrolidine. The mixture was refluxed for 15 h. Upon cooling the mixture to room temperature a precipitate formed. The mixture was filtered to provide the desired product (0.753 g, 55%) as pinkish powder. Rf=0.4 in 50% ethyl actetate:hexanes. 1H NMR (400 MHz; CDCl3) d 7.295 (m, 1H); 6.27 (dd, 1H, J=3.1, 1.95 Hz); 6.10 (d, 1H, J=3.1 Hz); 4.63 (s, 1H); 4.50 (bs, 2H); 4.22-4.07 (m, 2H); 2.36 (s, 3H); 1.20 (t, 3H, J=7.0 Hz). LC MS shows MH+ at 275.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.647 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[C:7]([C:10]#[N:11])[C:8]#[N:9].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C(O)C.N1CCCC1>[NH2:9][C:8]1[O:15][C:14]([CH3:16])=[C:13]([C:12]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[C:7]=1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
O1C(=CC=C1)C=C(C#N)C#N
Name
Quantity
0.647 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(C(=C(O1)C)C(=O)OCC)C=1OC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.753 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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